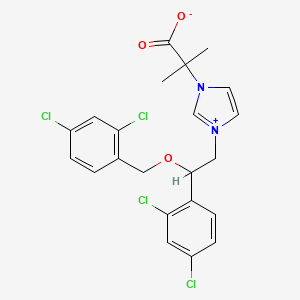

Miconazole N-(2-Methyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Miconazole N-(2-Methyl)propanoate involves the esterification of Miconazole with 2-methylpropanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Miconazole N-(2-Methyl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Catalysts: Sulfuric acid for esterification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Characteristics:

- Chemical Formula: C22H20Cl4N2O3

- Molecular Weight: Approximately 502.22 g/mol

- Unique Features: Incorporates a 2-methylpropanoate group, which distinguishes it from other miconazole derivatives.

Mechanism of Action:

Miconazole N-(2-Methyl)propanoate functions primarily through several mechanisms:

- Inhibition of Ergosterol Synthesis: It inhibits the CYP450 14α-lanosterol demethylase enzyme, disrupting ergosterol production essential for fungal cell membrane integrity.

- Increased Reactive Oxygen Species Production: The compound enhances the production of reactive oxygen species within fungal cells, leading to cytotoxic effects and promoting apoptosis in susceptible fungi.

- Alteration of Membrane Permeability: By disrupting the synthesis of fungal cell membranes, it increases permeability and causes leakage of cellular contents.

Scientific Research Applications

This compound is extensively utilized in various fields of scientific research:

| Field | Application Description |

|---|---|

| Chemistry | Used as a reference standard for analytical methods and quality control. |

| Biology | Investigated in studies involving the biological activity of miconazole and its derivatives. |

| Medicine | Employed in the development and testing of antifungal medications. |

| Industry | Utilized in the pharmaceutical industry for the synthesis and testing of new drug formulations. |

Case Studies

-

Pharmacokinetics Study

- A study compared the pharmacokinetics of miconazole administered via bioadhesive tablets versus oral gels. Results indicated that bioadhesive tablets provided higher and more prolonged salivary concentrations of miconazole compared to gels, suggesting enhanced therapeutic potential for formulations containing this compound .

- Antifungal Efficacy

-

Stability Studies

- Investigations into the stability of this compound have revealed that its specific structural modifications confer enhanced stability under varying conditions, making it suitable for long-term storage in pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of Miconazole N-(2-Methyl)propanoate is similar to that of Miconazole. It inhibits the fungal enzyme 14α-sterol demethylase, leading to a reduction in ergosterol production. This disruption in ergosterol synthesis impairs the fungal cell membrane’s integrity, resulting in cell death . Additionally, this compound may interact with other molecular targets, contributing to its antifungal activity .

Comparación Con Compuestos Similares

Similar Compounds

Miconazole Nitrate: Another derivative of Miconazole, used as an antifungal agent.

Econazole: A similar azole antifungal with a slightly different structure.

Clotrimazole: Another imidazole antifungal with similar mechanisms of action.

Uniqueness

Miconazole N-(2-Methyl)propanoate is unique due to its specific esterification with 2-methylpropanoic acid, which may confer distinct pharmacokinetic properties compared to other Miconazole derivatives .

Actividad Biológica

Miconazole N-(2-Methyl)propanoate is a synthetic derivative of miconazole, an established azole antifungal agent. This compound exhibits significant biological activity, particularly against various fungal strains, and is characterized by its unique structural modifications that enhance its efficacy and stability. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative effectiveness, and potential applications in clinical settings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Chemical Formula : C22H20Cl4N2O3

- Molecular Weight : Approximately 502.22 g/mol

- Unique Features : Incorporates a 2-methylpropanoate group, which distinguishes it from other miconazole derivatives.

The presence of this group may influence its pharmacokinetic properties and interaction profile, potentially leading to improved therapeutic outcomes in clinical settings.

This compound functions primarily through several mechanisms:

- Inhibition of Ergosterol Synthesis : It inhibits the CYP450 14α-lanosterol demethylase enzyme, disrupting ergosterol production essential for fungal cell membrane integrity .

- Increased Reactive Oxygen Species (ROS) : The compound enhances the production of ROS within fungal cells, leading to cytotoxic effects and promoting apoptosis in susceptible fungi .

- Alteration of Membrane Permeability : By disrupting the synthesis of fungal cell membranes, it increases permeability and causes leakage of cellular contents.

Antifungal Activity

This compound exhibits broad-spectrum antifungal activity against various pathogens, including:

- Candida species

- Dermatophytes

- Other common fungal infections

Research indicates that this compound is particularly effective in treating superficial fungal infections due to its ability to penetrate skin layers effectively .

Comparative Effectiveness

In comparison to traditional miconazole formulations, this compound shows enhanced stability and efficacy against certain fungal strains. Its unique structural modifications allow for improved therapeutic outcomes. The following table summarizes the comparative effectiveness of various antifungal agents:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Miconazole | C18H14Cl4N2O | Broad-spectrum antifungal; used topically |

| Clotrimazole | C22H17ClN2 | Effective against dermatophytes |

| Ketoconazole | C26H28Cl2N4O4 | More potent against systemic infections |

| Itraconazole | C35H38Cl2N4O8 | Broader spectrum; used for systemic infections |

| This compound | C22H20Cl4N2O3 | Enhanced stability; effective against resistant strains |

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various formulations:

- Topical Delivery Systems : Research demonstrated that solid lipid nanoparticles (SLNs) loaded with miconazole nitrate showed enhanced skin penetration and targeting capabilities compared to conventional formulations . This suggests that similar formulations could be developed for this compound to improve delivery and efficacy.

- Histopathological Studies : A study evaluating a cream formulation containing miconazole nitrate indicated significant antifungal activity with no signs of irritation. The treated groups showed improved lymphocyte counts and skin restoration compared to untreated controls .

Propiedades

Fórmula molecular |

C22H20Cl4N2O3 |

|---|---|

Peso molecular |

502.2 g/mol |

Nombre IUPAC |

2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium-1-yl]-2-methylpropanoate |

InChI |

InChI=1S/C22H20Cl4N2O3/c1-22(2,21(29)30)28-8-7-27(13-28)11-20(17-6-5-16(24)10-19(17)26)31-12-14-3-4-15(23)9-18(14)25/h3-10,13,20H,11-12H2,1-2H3 |

Clave InChI |

XPEIFDJIVDKSMS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C(=O)[O-])N1C=C[N+](=C1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.